![molecular formula C12H16FO3P B2679860 [(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene CAS No. 154092-27-0](/img/structure/B2679860.png)
[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene
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Overview
Description
Benzene is a cyclic hydrocarbon with a chemical formula C6H6, that is, each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . There are many derivatives of benzene. The hydrogen atoms can be replaced by many different substituents .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic substitution reactions . For example, an acylation and a bromination can be used to introduce two substituents to the benzene ring .
Molecular Structure Analysis
Each carbon in the benzene ring is sp2 hybridized with a p orbital perpendicular to the ring plane . Being planar and cyclic allows benzene’s p orbitals to undergo cyclic overlap .
Chemical Reactions Analysis
Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leave the ring itself intact but replace one of the attached hydrogens .
Physical And Chemical Properties Analysis
Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .
Mechanism of Action
A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMDAUEABLOIX-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=CC=C1)/F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |
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